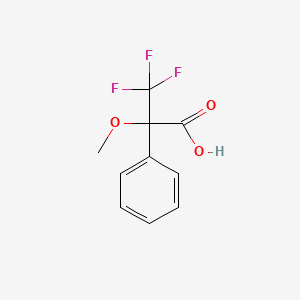

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYKJUXBWFATTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90897007 | |

| Record name | (+/-)-Mosher's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81655-41-6, 56135-03-6 | |

| Record name | α-Methoxy-α-trifluoromethylphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81655-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mosher's acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056135036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081655416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Mosher's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Methoxy-α-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-alpha -Methoxy-alpha -trifluoromethylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E015GCC0MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Mosher's Acid

Introduction

Mosher's acid, formally known as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral carboxylic acid that has become an indispensable tool in the field of stereochemistry.[1] Developed by Harry S. Mosher and his colleagues, this reagent is widely employed for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols and amines.[1] Its utility stems from its ability to form diastereomeric esters or amides with chiral substrates, which can then be readily distinguished using nuclear magnetic resonance (NMR) spectroscopy.[2] The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR analysis, often simplifying spectral interpretation. This technical guide provides a comprehensive overview of the physical and chemical properties of Mosher's acid, detailed experimental protocols for its synthesis, resolution, and application, and a summary of its spectral characteristics.

Physical and Chemical Properties

Mosher's acid is a white crystalline solid at room temperature.[3] It is a chiral molecule and is commercially available in both its racemic and enantiomerically pure forms, commonly the (R)- and (S)-enantiomers. The key physical and chemical properties of Mosher's acid are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Chemical Names | α-methoxy-α-trifluoromethylphenylacetic acid, MTPA | [4] |

| Molecular Formula | C₁₀H₉F₃O₃ | [4] |

| Molecular Weight | 234.17 g/mol | [4] |

| Appearance | White crystalline solid | [3] |

| CAS Number (Racemic) | 81655-41-6 | [4] |

| CAS Number (R)-enantiomer | 20445-31-2 | [4] |

| CAS Number (S)-enantiomer | 17257-71-5 |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 46-49 °C | [5] |

| Boiling Point | 105-107 °C at 1 mmHg | [5] |

| Density | 1.344 g/mL at 25 °C | [5] |

| pKa (Predicted) | 1.47 ± 0.10 | [3] |

| Optical Rotation ([α]D) | (R)-(+)-MTPA: +72° (c=1.6 in methanol) | [5] |

| (S)-(-)-MTPA: -72° (c=1.6 in methanol) | [5] |

Solubility Data

| Solvent | Solubility |

| Methanol | Soluble (50 mg/mL)[3] |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Diethyl Ether | Soluble |

| Toluene | Soluble |

| Hexane | Sparingly soluble |

| Water | Sparingly soluble |

Experimental Protocols

Synthesis of Racemic Mosher's Acid

A common laboratory synthesis of racemic Mosher's acid involves the reaction of α,α,α-trifluoroacetophenone with sodium cyanide, followed by methylation and subsequent hydrolysis of the resulting nitrile.

Reaction Scheme:

(±)-PhC(COOH)(OCH₃)CF₃ + (R)-PhCH(NH₂)CH₃ → [(R)-acid·(R)-amine] + [(S)-acid·(R)-amine]

Caption: Experimental workflow for the preparation and NMR analysis of Mosher's esters/amides.

Detailed Protocol for Derivatization:

-

Preparation of (R)-Mosher's Ester/Amide: In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol or amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a small excess (approximately 1.2 equivalents) of pyridine or 4-(dimethylamino)pyridine (DMAP). To this solution, add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride. Cap the NMR tube and allow the reaction to proceed at room temperature until completion (typically 1-4 hours), monitoring by TLC or NMR if necessary.

-

Preparation of (S)-Mosher's Ester/Amide: In a separate NMR tube, repeat the procedure described in step 1 using (S)-Mosher's acid chloride.

-

NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-Mosher's ester/amide samples.

-

Determination of Enantiomeric Excess (ee): The enantiomeric excess can be determined by comparing the integration of well-resolved signals corresponding to the two diastereomers in either the ¹H or ¹⁹F NMR spectrum. The ¹⁹F NMR is often preferred due to the simplicity of the signals and the large chemical shift dispersion.

-

Determination of Absolute Configuration (Advanced Mosher's Method): The absolute configuration of the chiral center is determined by analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons on either side of the newly formed ester or amide linkage. According to the mnemonic developed by Riguera, for the (S)-Mosher ester, the substituents on the chiral alcohol that are shielded by the phenyl group of the Mosher's acid will appear at a higher field (lower ppm) in the ¹H NMR spectrum, while the substituents on the other side will be deshielded and appear at a lower field (higher ppm). The opposite is true for the (R)-Mosher ester. By systematically comparing the chemical shifts of the protons in the two diastereomeric esters, the spatial arrangement of the substituents around the chiral center can be deduced.

Logic of Absolute Configuration Determination

Caption: Logical workflow for determining absolute configuration using the Advanced Mosher's Method.

Spectral Data

The following tables summarize the characteristic spectral data for Mosher's acid.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | ~7.4-7.6 | m | Aromatic protons |

| ~3.6 | s | Methoxy protons (-OCH₃) | ||

| Variable | br s | Carboxylic acid proton (-COOH) | ||

| ¹³C NMR | CDCl₃ | ~170 | s | Carbonyl carbon (C=O) |

| ~130-135 | s | Aromatic ipso-carbon | ||

| ~128-130 | d | Aromatic CH carbons | ||

| ~125 (q) | s | Trifluoromethyl carbon (-CF₃) | ||

| ~85 (q) | s | Quaternary carbon (C-OCH₃) | ||

| ~55 | q | Methoxy carbon (-OCH₃) | ||

| ¹⁹F NMR | CDCl₃ | ~ -72 | s | Trifluoromethyl group (-CF₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1250 | Strong | C-F stretch |

| ~1170 | Strong | C-O stretch |

Mass Spectrometry

| m/z | Interpretation |

| 234 | Molecular ion [M]⁺ |

| 219 | [M - CH₃]⁺ |

| 189 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 69 | [CF₃]⁺ |

Conclusion

Mosher's acid is a powerful and versatile chiral derivatizing agent that has become a cornerstone in the field of stereochemistry. Its well-defined physical and chemical properties, coupled with straightforward and reliable experimental protocols for its application, make it an invaluable tool for researchers, scientists, and drug development professionals. The ability to determine both enantiomeric excess and absolute configuration of chiral alcohols and amines with high accuracy using NMR spectroscopy ensures that Mosher's acid will continue to play a critical role in the synthesis and characterization of chiral molecules. This technical guide provides the essential information required for the effective utilization of this important reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]

- 4. Mosher's acid - Wikipedia [en.wikipedia.org]

- 5. (R)-(+)-a-Methoxy-a-trifluoromethylphenylacetic acid 99 20445-31-2 [sigmaaldrich.com]

A Comprehensive Technical Guide to 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic Acid (Mosher's Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly known as Mosher's acid or MTPA. This compound is a critical chiral derivatizing agent in the field of stereochemistry, with significant applications in pharmaceutical development and material science.

Chemical and Physical Properties

This compound is a fluorinated organic compound notable for its chiral properties.[1] It exists as a racemic mixture and as two distinct enantiomers, (R)-MTPA and (S)-MTPA. The unique trifluoromethyl and methoxy groups contribute to its reactivity and its ability to form stable diastereomers with chiral alcohols and amines, which is invaluable for determining their enantiomeric purity.[1]

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Common Name | Mosher's acid, MTPA[1] |

| Molecular Formula | C₁₀H₉F₃O₃[1][2][3] |

| Molecular Weight | 234.17 g/mol [1][2][3] |

CAS Numbers

The specific enantiomer or mixture is designated by a unique CAS number.

| Compound | CAS Number |

| (R)-(+)-MTPA | 20445-31-2[2][4][5] |

| (S)-(-)-MTPA | 17257-71-5[3][6] |

| Racemic (±)-MTPA | 81655-41-6[1] |

| Unspecified Stereochemistry | 56135-03-6[1] |

Physicochemical Data

| Property | Value |

| Appearance | White crystalline low melting solid[2] |

| Melting Point | 46-49 °C (lit.)[2][7] |

| Boiling Point | 95-110 °C @ 1.5-2.0 Torr[2] |

| Density | 1.4 ± 0.1 g/cm³[2] |

| Refractive Index | 1.470[2] |

| Water Solubility | Soluble in methanol (50 mg/ml)[2] |

| Solubility | Readily soluble in hexane, ether, THF, CH₂Cl₂, benzene[7] |

| Vapor Pressure | 0.164 mmHg at 25°C[2] |

| Specific Rotation [α]D²⁵ | +68.5 ± 1.3° (c = 1.49 in CH₃OH) for (R)-enantiomer[2] |

Safety and Handling

Mosher's acid is classified as an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound.

GHS Hazard Information

| Category | Information |

| Pictogram | Irritant[1] |

| Signal Word | Warning[1][8] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7][8][9] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2] |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Experimental Protocols

The primary application of Mosher's acid is in the determination of the absolute configuration and enantiomeric excess of chiral alcohols and amines. This is achieved by converting the analyte into diastereomeric esters or amides using Mosher's acid (or its acid chloride), which can then be analyzed by NMR spectroscopy.

Synthesis of Mosher's Acid

A common laboratory-scale synthesis of Mosher's acid involves a two-step process of esterification followed by hydrolysis.[1]

Step 1: Esterification

-

Trifluoroacetic acid derivatives are reacted with methoxy-substituted benzene compounds.

Step 2: Hydrolysis

-

The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid.[1]

Reagents and Solvents:

-

Coupling Agent: Dicyclohexylcarbodiimide (DCC) is a common reagent used to facilitate the esterification.[1]

-

Solvent: Dichloromethane is a typical solvent for this reaction.[1]

For industrial-scale production, continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield.[1]

Chiral Derivatization for NMR Analysis

Objective: To determine the enantiomeric purity of a chiral alcohol or amine.

Materials:

-

Chiral alcohol or amine sample

-

(R)- or (S)-Mosher's acid chloride (or Mosher's acid with a coupling agent like DCC)

-

Anhydrous, non-protic solvent (e.g., pyridine, dichloromethane)

-

NMR tubes and deuterated solvent (e.g., CDCl₃)

Procedure:

-

Dissolve the chiral alcohol or amine in the anhydrous solvent.

-

Add a slight excess of either (R)- or (S)-Mosher's acid chloride to the solution.

-

Allow the reaction to proceed to completion, forming a diastereomeric ester or amide.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting diastereomeric product in a suitable deuterated solvent.

-

Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the sample.

-

Analyze the NMR spectrum to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original sample.

Applications in Research and Drug Development

The unique properties of Mosher's acid make it an invaluable tool in several scientific domains.

-

Stereochemical Analysis: It is extensively used for the determination of absolute configurations in stereochemistry.[1]

-

Pharmaceutical Intermediates: Mosher's acid acts as an intermediate or an active ingredient in the formulation of various drugs.[1] The inclusion of a trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[1][10]

-

Material Science: Its unique properties are leveraged in the synthesis of specialty chemicals and advanced materials.[1]

-

Interaction Studies: The fluorinated structure of Mosher's acid enhances its binding affinity and selectivity towards specific enzymes or receptors, making it a valuable tool in drug design and for studying protein-ligand interactions.[1]

Visualizations

Synthesis Workflow

Caption: General synthetic pathway for Mosher's acid.

Chiral Derivatization Workflow

Caption: Workflow for determining enantiomeric purity using Mosher's acid.

References

- 1. Buy this compound | 56135-03-6 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid 97% | CAS: 20445-31-2 | AChemBlock [achemblock.com]

- 5. (R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid | Technique alternative | 01013695758 - Mc1 r [mc1-r.com]

- 6. This compound | CAS 17257-71-5 [matrix-fine-chemicals.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

The Discovery and Application of α-Methoxy-α-trifluoromethylphenylacetic Acid (MTPA): An In-depth Technical Guide

Introduction

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), widely known as Mosher's acid, is a cornerstone chiral derivatizing agent in the field of stereochemistry.[1] Developed in 1969 by James A. Dale, David L. Dull, and Harry S. Mosher at Stanford University, MTPA has become an indispensable tool for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and application of MTPA, tailored for researchers, scientists, and professionals in drug development.

Core Concepts

The utility of MTPA lies in its ability to convert a mixture of enantiomers, which are indistinguishable by NMR under normal conditions, into a mixture of diastereomers. This is achieved by reacting the chiral alcohol or amine with an enantiomerically pure form of MTPA, typically as its acid chloride (Mosher's acid chloride). The resulting diastereomeric esters or amides possess distinct chemical and physical properties, leading to different chemical shifts in their ¹H and ¹⁹F NMR spectra.

The key features of MTPA that make it an effective chiral derivatizing agent are:

-

Lack of an α-proton: This prevents racemization at the chiral center of MTPA during the derivatization reaction.

-

Presence of the trifluoromethyl group: The ¹⁹F NMR signals of the CF₃ group are typically in an uncongested region of the spectrum, providing a clear and simple method for analysis.

-

Anisotropic effect of the phenyl group: The phenyl ring in the MTPA moiety creates a distinct magnetic environment, leading to predictable shielding or deshielding of nearby protons in the substrate, which is the basis for determining the absolute configuration.

Experimental Protocols

Synthesis of Racemic α-Methoxy-α-trifluoromethylphenylacetic Acid (MTPA)

A convenient and high-yield synthesis of racemic MTPA starts from 2,2,2-trifluoroacetophenone. The overall sequence involves vinylation, methylation, and subsequent oxidative cleavage.

Experimental Protocol:

Step 1: Vinylation of 2,2,2-Trifluoroacetophenone

-

To a solution of vinylmagnesium bromide (prepared from 1.2 equivalents of magnesium and 1.2 equivalents of vinyl bromide) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-3,3,3-trifluoroprop-1-en-2-ol.

Step 2: Methylation of 1-Phenyl-3,3,3-trifluoroprop-1-en-2-ol

-

To a stirred suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the crude alcohol from the previous step (1.0 equivalent) in THF dropwise.

-

After the evolution of hydrogen ceases, add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Carefully quench the reaction with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methoxy-1-phenyl-3,3,3-trifluoroprop-1-ene.

Step 3: Ozonolysis and Oxidation to (±)-MTPA

-

Cool a solution of the crude methylated product (1.0 equivalent) in a mixture of dichloromethane and methanol (1:1) to -78 °C.

-

Bubble ozone gas through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise to the reaction mixture at 0 °C until the orange color persists.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Add isopropanol to quench the excess oxidant.

-

Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

-

Extract the combined organic layers with a saturated aqueous sodium bicarbonate solution.

-

Acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic α-methoxy-α-trifluoromethylphenylacetic acid. The product can be further purified by recrystallization from hexane/ethyl acetate.

Preparation of Mosher's Acid Chloride

For derivatization, MTPA is typically converted to its more reactive acid chloride.

Experimental Protocol:

-

To a solution of racemic or enantiomerically pure MTPA (1.0 equivalent) in anhydrous dichloromethane, add oxalyl chloride (2.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude Mosher's acid chloride, which is typically used immediately in the next step without further purification.

Derivatization of a Chiral Alcohol with Mosher's Acid Chloride (The Mosher Esterification)

This protocol describes the formation of diastereomeric Mosher esters from a chiral secondary alcohol.

Experimental Protocol:

-

In a clean, dry NMR tube, dissolve the chiral alcohol (approximately 5 mg, 1.0 equivalent) in anhydrous deuterated chloroform (CDCl₃, 0.5 mL).

-

Add anhydrous pyridine (1.5 equivalents) to the solution.

-

Add a solution of enantiomerically pure (R)- or (S)-Mosher's acid chloride (1.2 equivalents) in CDCl₃.

-

Seal the NMR tube and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.

-

The resulting solution containing the diastereomeric Mosher's ester can be directly analyzed by NMR. For purification, the reaction mixture can be passed through a short column of silica gel, eluting with a mixture of hexane and ethyl acetate.

Data Presentation: NMR Analysis of Mosher Esters

The determination of enantiomeric excess (ee) and absolute configuration relies on the analysis of the ¹H and/or ¹⁹F NMR spectra of the prepared Mosher esters.

Determination of Enantiomeric Excess

The enantiomeric excess is determined by comparing the integration of well-resolved signals corresponding to the two diastereomers. The trifluoromethyl signals in the ¹⁹F NMR spectrum are often ideal for this purpose due to their simplicity (typically singlets) and location in an uncongested spectral region.

Table 1: Representative ¹⁹F NMR Data for a Pair of Diastereomeric Mosher Esters

| Diastereomer | Chemical Shift (δ, ppm) | Integration |

| (R)-Alcohol-(S)-MTPA | -71.5 | 1.00 |

| (S)-Alcohol-(S)-MTPA | -71.8 | 0.25 |

In this example, the enantiomeric excess of the (R)-alcohol would be calculated as [(1.00 - 0.25) / (1.00 + 0.25)] x 100% = 60% ee.

Determination of Absolute Configuration (The Mosher Method)

The absolute configuration of the chiral alcohol is determined by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage. The model predicts that for an (S)-MTPA ester, the substituents on the chiral carbon of the alcohol that are shielded by the phenyl group of the MTPA will experience an upfield shift (negative Δδ), while those on the other side will experience a downfield shift (positive Δδ). The opposite is true for an (R)-MTPA ester.

Table 2: Representative ¹H NMR Data and Δδ Values for the Mosher Esters of a Chiral Secondary Alcohol (R¹-CH(OH)-R²)

| Proton | δ [(R)-Alcohol-(S)-MTPA] (ppm) | δ [(S)-Alcohol-(S)-MTPA] (ppm) | Δδ (δS - δR) (ppm) |

| R¹-protons | 2.35 | 2.45 | +0.10 |

| R²-protons | 1.10 | 1.02 | -0.08 |

| OCH₃ (MTPA) | 3.55 | 3.58 | +0.03 |

| CH (carbinol) | 5.10 | 5.12 | +0.02 |

Based on the sign of the Δδ values, the R¹ group is on one side of the Mosher plane and the R² group is on the other. A model of the preferred conformation of the Mosher ester is then used to assign the absolute configuration.

Mandatory Visualizations

Caption: Synthetic pathway for racemic α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Caption: Experimental workflow for the determination of enantiomeric excess and absolute configuration using Mosher's method.

Caption: Conceptual diagram illustrating the basis of the Mosher method for determining absolute configuration.

Conclusion

The discovery of α-methoxy-α-trifluoromethylphenylacetic acid by Mosher and his colleagues revolutionized the field of stereochemical analysis. The "Mosher method" remains a powerful and widely used technique for the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines. Its reliability, coupled with the straightforwardness of the experimental procedure and NMR analysis, ensures its continued relevance in modern organic chemistry, particularly in the synthesis and characterization of complex chiral molecules in academic and industrial research.

References

A Technical Guide to Stereochemical Analysis Using Chiral Derivatizing Agents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of chiral derivatizing agents (CDAs) in stereochemical analysis. It is designed to serve as a practical resource for professionals in research, chemical analysis, and pharmaceutical development who are engaged in the critical task of separating, identifying, and quantifying stereoisomers.

Introduction: The Significance of Chirality in Science and Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and biology. Enantiomers, the pair of mirror-image stereoisomers, often exhibit significantly different physiological effects. In the pharmaceutical industry, one enantiomer of a chiral drug may possess the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[1][2] Consequently, the ability to analyze and control the stereochemical composition of drug candidates is paramount for ensuring their safety and efficacy.[3]

Stereochemical analysis is crucial throughout the drug development pipeline, from the initial discovery and synthesis of new chemical entities to quality control in manufacturing.[4] Understanding the three-dimensional arrangement of atoms in a drug molecule is key to deciphering its interaction with biological targets like enzymes and receptors, which are themselves chiral environments.[1][2]

Core Principles of Chiral Derivatizing Agents

The primary challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. Standard analytical techniques such as NMR spectroscopy and HPLC using achiral stationary phases cannot distinguish between them.[5] Chiral derivatizing agents offer an elegant solution to this problem by converting a mixture of enantiomers into a mixture of diastereomers.[5]

The fundamental principle involves the covalent reaction of the enantiomeric analyte with an enantiomerically pure chiral derivatizing agent.[6] This reaction creates a new pair of molecules, diastereomers, which, unlike enantiomers, have distinct physical properties, including different melting points, boiling points, solubilities, and, most importantly for analytical purposes, different spectroscopic and chromatographic behaviors.[4] These newly formed diastereomers can then be readily separated and quantified using conventional achiral analytical methods.[6]

General Requirements for an Effective Chiral Derivatizing Agent:

-

Enantiomeric Purity: The CDA must be of high enantiomeric purity to ensure accurate quantification of the analyte's enantiomers.

-

Reaction Stoichiometry: The derivatization reaction should proceed to completion with both enantiomers of the analyte to avoid kinetic resolution, which would lead to inaccurate results.

-

Stereochemical Stability: Both the CDA and the analyte must not racemize under the derivatization or analysis conditions.

-

Analyte Compatibility: The CDA should possess a reactive functional group that is compatible with the functional group of the analyte.

-

Analytical Signal Separation: The resulting diastereomers should exhibit sufficiently different signals in the chosen analytical technique (e.g., well-resolved peaks in chromatography or distinct chemical shifts in NMR).

Common Chiral Derivatizing Agents and Their Applications

A wide array of CDAs have been developed to target various functional groups. The choice of a specific CDA depends on the nature of the analyte and the analytical technique to be employed.

For Alcohols, Amines, and Thiols

-

Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA): One of the most widely used CDAs, Mosher's acid, typically in its acid chloride form, reacts with alcohols and amines to form diastereomeric esters and amides, respectively.[5][6] These derivatives are particularly well-suited for NMR analysis, as the trifluoromethyl group provides a sensitive probe in ¹⁹F NMR, and the phenyl group induces significant chemical shift differences in the ¹H NMR spectra of the diastereomers.[6][7]

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Marfey's reagent is extensively used for the derivatization of primary and secondary amines, especially amino acids.[6] The resulting diastereomers are highly UV-active, making them ideal for HPLC-UV analysis.[6]

-

o-Phthalaldehyde (OPA) with Chiral Thiols: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. This method is highly sensitive and suitable for the analysis of pharmaceutical amines.[8][9]

For Carboxylic Acids

-

Chiral Amines: Enantiomerically pure amines, such as (S)-(-)-α-methylbenzylamine, are used to convert carboxylic acids into diastereomeric amides, which can be analyzed by HPLC.[6]

-

Chiral Alcohols: Carboxylic acids can be esterified with chiral alcohols (e.g., (R)- or (S)-2-butanol) to form diastereomeric esters, which are often analyzed by GC or HPLC.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from stereochemical analysis using various CDAs.

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Mosher's Esters

| Analyte (Secondary Alcohol) | Proton | δ (S-MTPA ester) | δ (R-MTPA ester) | Δδ (δS - δR) |

| Retroflexanone | H-2' | 7.55 | 7.60 | -0.05 |

| H-3' | 7.45 | 7.42 | +0.03 | |

| H-4' | 7.52 | 7.50 | +0.02 | |

| H-5' | 7.45 | 7.42 | +0.03 | |

| H-6' | 7.55 | 7.60 | -0.05 | |

| Phloroglucinol Analogue | H-2' | 7.58 | 7.62 | -0.04 |

| H-3' | 7.48 | 7.45 | +0.03 | |

| H-4' | 7.55 | 7.52 | +0.03 | |

| H-5' | 7.48 | 7.45 | +0.03 | |

| H-6' | 7.58 | 7.62 | -0.04 |

Data extracted from reference[10]. Note: The sign of Δδ is used to determine the absolute configuration.

Table 2: HPLC Separation of Chiral Drug Enantiomers

| Drug | Analytical Method | Column | Mobile Phase | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Resolution (Rs) | Reference |

| Verapamil | Chiral HPLC-FL | Core-shell isopropyl carbamate cyclofructan 6 | Polar Organic | 1.95 min (S-(-)) | 2.29 min (R-(+)) | >1.5 | [11] |

| Ketorolac | Chiral RP-HPLC | Chiral AGP | 0.1 M Sodium Phosphate buffer (pH 4.5): Isopropanol (98:2, v/v) | ~8.5 min | ~9.5 min | 2.3 | [12] |

| Ibuprofen | Chiral HPLC | Cellulose-based (Chiralcel OJ) | Not Specified | 8.6 min (R) | 9.6 min (S) | >1.5 | [13] |

| Escitalopram | Chiral HPLC | Chiral CD-PH | Ammonium acetate/ethanol/2-propanol/methylene dichloride (100:150:70:30, v/v) | Not Specified | Not Specified | >2 | [14] |

Table 3: GC Separation of Chiral Aldehyde Enantiomers

| Analyte | Column | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Enantiomeric Excess (ee%) | Reference |

| exo-CHO-3 | Chiral GC | 31.562 min (R) | 32.474 min (S) | Varies with catalyst | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for common derivatization and analysis procedures.

Mosher's Acid Derivatization for NMR Analysis of a Chiral Alcohol

Objective: To determine the enantiomeric excess and absolute configuration of a chiral secondary alcohol.

Materials:

-

Chiral alcohol (~5 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

-

Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes

Procedure:

-

Preparation of (R)-MTPA Ester:

-

In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

-

Add a small excess of anhydrous pyridine (approx. 5-10 µL).

-

Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

-

Cap the NMR tube and gently agitate to mix.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).

-

-

Preparation of (S)-MTPA Ester:

-

In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

-

-

NMR Analysis:

-

Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.

-

For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

-

For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values. The sign of the Δδ values for protons on either side of the stereocenter is indicative of the absolute configuration based on the established Mosher's ester model.[7]

-

Marfey's Reagent Derivatization for HPLC Analysis of Amino Acids

Objective: To determine the enantiomeric composition of amino acids.

Materials:

-

Amino acid sample

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

-

1 M Sodium bicarbonate (NaHCO₃) solution

-

Acetone

-

2 M Hydrochloric acid (HCl)

-

HPLC system with UV detector

-

Reversed-phase C18 column

Procedure:

-

Derivatization:

-

Place a solution of the amino acid sample (e.g., 50 µL of a 50 mM solution) in a reaction vial.

-

Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

-

Add 20 µL of 1 M NaHCO₃ to initiate the reaction.

-

Heat the mixture at 40 °C for 1 hour with occasional mixing.

-

Cool the reaction mixture to room temperature and neutralize by adding 10 µL of 2 M HCl.

-

-

HPLC Analysis:

-

Dilute the derivatized sample with the mobile phase and inject it into the HPLC system.

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an ammonium acetate buffer).

-

Detection: Monitor the elution of the diastereomers at 340 nm.

-

Quantification: The enantiomeric ratio is determined by integrating the peak areas of the two diastereomeric derivatives.

-

GC Analysis of Chiral Alcohols after Derivatization

Objective: To determine the enantiomeric excess of a chiral alcohol.

Materials:

-

Chiral alcohol

-

Derivatizing agent (e.g., trifluoroacetic anhydride)

-

Anhydrous solvent (e.g., dichloromethane)

-

GC system with a chiral capillary column and FID detector

Procedure:

-

Derivatization:

-

In a vial, dissolve the chiral alcohol (e.g., 2 mmol) and trifluoroacetic anhydride (3 mmol) in an anhydrous solvent.

-

Add a catalyst if necessary (e.g., a small amount of iodine).

-

Heat the mixture (e.g., at 100°C for 48 hours) to ensure complete reaction.

-

Cool the reaction mixture and dilute with a suitable solvent for GC analysis.

-

-

GC Analysis:

-

Column: Use a chiral capillary column (e.g., CP-Chirasil-DEX CB).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Temperature Program: Start at a low temperature and ramp up to a higher temperature to achieve good separation.

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

-

Data Analysis: Integrate the peak areas for the two enantiomers (Area₁ and Area₂) and calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

-

Visualizing Concepts and Workflows

Visual diagrams are essential for understanding the abstract concepts and complex workflows involved in stereochemical analysis.

The Logic of Chiral Derivatization

References

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Enantiospecific drug analysis via the ortho-phthalaldehyde/homochiral thiol derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. dujps.com [dujps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Applications of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic Acid (Mosher's Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly known as Mosher's acid or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This chiral carboxylic acid is a cornerstone reagent in stereochemistry, widely employed for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols and amines. This document details its molecular structure, physicochemical properties, synthesis, spectroscopic data, and a key experimental protocol for its application.

Molecular Structure and Physicochemical Properties

Mosher's acid is a chiral molecule existing as two enantiomers, (R)-(-)-MTPA and (S)-(+)-MTPA. The presence of a trifluoromethyl group, a methoxy group, a phenyl ring, and a carboxylic acid function all attached to a single stereocenter imparts its unique properties as a chiral derivatizing agent.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol |

| CAS Number (Racemic) | 81655-41-6 |

| CAS Number (R)-enantiomer | 20445-31-2 |

| CAS Number (S)-enantiomer | 17257-71-5 |

| Appearance | White crystalline solid |

| Melting Point | 46-49 °C |

| Boiling Point | 105-107 °C at 1 mmHg |

| Density | ~1.3-1.4 g/mL at 25 °C |

| Optical Rotation, [α]²⁰/D ((R)-enantiomer) | +72° (c=2, MeOH)[1] |

| Optical Rotation, [α]²⁰/D ((S)-enantiomer) | -72° (c=2, MeOH)[1] |

Synthesis of Enantiomerically Pure Mosher's Acid

The synthesis of enantiomerically pure (R)- and (S)-Mosher's acid is crucial for its application as a chiral derivatizing agent. The process typically involves the synthesis of the racemic acid followed by resolution of the enantiomers.

Experimental Protocol: Synthesis and Resolution

A common route to racemic Mosher's acid involves the reaction of methyl 2-phenyl-3,3,3-trifluoropropanoate with a methylating agent, followed by hydrolysis. The resolution of the resulting racemic acid is then achieved by diastereomeric salt formation with a chiral amine, such as (R)-1-phenylethylamine.[2]

Step 1: Synthesis of Racemic this compound

-

Reaction: Treatment of methyl 2-phenyl-3,3,3-trifluoropropanoate with a suitable methylating agent (e.g., methyl iodide in the presence of a strong base) to introduce the methoxy group at the α-position.

-

Hydrolysis: Subsequent hydrolysis of the methyl ester under basic or acidic conditions to yield the racemic carboxylic acid.

-

Purification: The crude racemic acid is purified by recrystallization or column chromatography.

Step 2: Resolution of Enantiomers via Diastereomeric Salt Formation

-

Salt Formation: The racemic acid is dissolved in a suitable solvent (e.g., ethanol) and treated with a half-molar equivalent of an enantiomerically pure chiral amine, for instance, (R)-1-phenylethylamine.[2]

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. Through careful and repeated crystallization, the less soluble diastereomeric salt can be isolated in high purity.

-

Liberation of the Free Acid: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure Mosher's acid. The chiral amine can be recovered from the aqueous layer.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor of the crystallization by a similar acidification and extraction process.

Spectroscopic Data

The structural elucidation and purity assessment of Mosher's acid and its derivatives heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H, ¹³C, and ¹⁹F NMR spectra provide characteristic signals for the different functional groups within the molecule.

Table 2: Representative NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.3-7.5 | m | Aromatic protons (C₆H₅) |

| ~3.5 | s | Methoxy protons (OCH₃) | |

| Variable | br s | Carboxylic acid proton (COOH) | |

| ¹³C NMR | ~170 | s | Carbonyl carbon (C=O) |

| ~135 | s | Quaternary aromatic carbon | |

| ~128-130 | d | CH aromatic carbons | |

| ~125 (q) | q | Trifluoromethyl carbon (CF₃) | |

| ~85 (q) | q | Quaternary α-carbon | |

| ~53 | q | Methoxy carbon (OCH₃) | |

| ¹⁹F NMR | ~ -70 | s | Trifluoromethyl group (CF₃) |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for its identification.

Table 3: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 219 | [M - CH₃]⁺ |

| 189 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 69 | [CF₃]⁺ |

Application in Stereochemical Determination: The Mosher's Ester/Amide Analysis

The primary application of enantiomerically pure Mosher's acid is in the determination of the absolute configuration and enantiomeric excess of chiral secondary alcohols and primary/secondary amines.[1] This is achieved by converting the chiral substrate into a mixture of diastereomeric esters or amides using both (R)- and (S)-Mosher's acid (or more commonly, their acyl chlorides). These diastereomers are distinguishable by NMR spectroscopy.

Experimental Protocol: Mosher's Ester Analysis of a Chiral Secondary Alcohol

Materials:

-

Chiral secondary alcohol of unknown configuration (~5 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

-

Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

Two clean, dry NMR tubes

Procedure:

-

Preparation of the (R)-MTPA Ester:

-

In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.

-

Add a small excess of anhydrous pyridine (~5-10 µL).

-

Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.

-

Cap the NMR tube, mix the contents gently, and allow the reaction to proceed at room temperature for 1-4 hours or until completion (can be monitored by TLC or ¹H NMR).

-

-

Preparation of the (S)-MTPA Ester:

-

In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

-

-

NMR Analysis:

-

Acquire ¹H NMR and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.

-

Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY) may be necessary.

-

For determining enantiomeric excess, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

-

For assigning the absolute configuration, create a table of chemical shifts for assigned protons in both spectra and calculate the chemical shift differences (Δδ = δS - δR).

-

The sign of the Δδ values for protons on either side of the newly formed ester linkage is used to deduce the absolute configuration based on the widely accepted conformational model of Mosher's esters, where the phenyl group of the MTPA moiety exerts a shielding or deshielding effect on nearby protons of the substrate.

References

A Technical Guide to the Spectroscopic Data of Mosher's Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid or MTPA), a vital chiral derivatizing agent in stereochemical analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to Mosher's Acid

Mosher's acid is a chiral carboxylic acid widely employed for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[1] Its utility lies in its ability to form diastereomeric esters or amides with the analyte, which can then be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] The distinct chemical shifts observed for the protons of the diastereomers allow for the elucidation of the stereochemistry of the original molecule.[2]

Spectroscopic Data of Mosher's Acid

The following tables summarize the key spectroscopic data for racemic Mosher's acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Racemic Mosher's Acid

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.8 | Broad Singlet | 1H | OH |

| 7.57–7.61 | Multiplet | 2H | Caryl H |

| 7.42–7.46 | Multiplet | 3H | Caryl H |

| 3.57 | Singlet | 3H | OCH₃ |

| Solvent: CDCl₃, Instrument: 400 MHz NMR Spectrometer.[4] |

Table 2: ¹³C NMR Spectroscopic Data for Racemic Mosher's Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JC-F) | Assignment |

| 170.90 | Singlet | COOH | |

| 131.08 | Singlet | Caryl | |

| 130.01 | Singlet | CarylH | |

| 128.68 | Singlet | CarylH | |

| 127.39 | Singlet | CarylH | |

| 125.94 | Quartet | 292 Hz | CF₃ |

| 84.38 | Quartet | 28 Hz | C-CF₃ |

| 55.56 | Singlet | CH₃ | |

| Solvent: CDCl₃, Instrument: 100.6 MHz NMR Spectrometer.[4] |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for Racemic Mosher's Acid

| Wavenumber (cm⁻¹) | Description |

| 3700–2700 | O-H stretch (broad) |

| 3069 | Caryl-H stretch (medium) |

| 2955 | Calkyl-H stretch (medium) |

| 2852 | (medium) |

| 2642 | (weak) |

| 1733 | C=O stretch (very strong) |

| Technique: Attenuated Total Reflectance (ATR).[4] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Mosher's Acid

| Parameter | Value |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol |

| Exact Mass | 234.050385 |

Expected fragmentation in electron ionization (EI) mass spectrometry would involve the loss of characteristic fragments for a carboxylic acid, such as the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a general overview of the methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz (or higher) spectrometer.[4] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[6]

IR Spectroscopy

Infrared spectra are commonly acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[4] The solid or liquid sample is placed in direct contact with the ATR crystal, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

High-resolution mass spectra (HRMS) for Mosher's acid derivatives are often obtained using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) mass analyzer.[2] For the free acid, Electron Ionization (EI) or Chemical Ionization (CI) could also be employed.

Visualization of Experimental Workflow

The primary utility of Mosher's acid is in the determination of the absolute configuration of chiral alcohols and amines. The following diagram illustrates the general workflow for this application.

Caption: Workflow for determining the absolute configuration of a chiral alcohol using Mosher's acid.

References

- 1. individual.utoronto.ca [individual.utoronto.ca]

- 2. rsc.org [rsc.org]

- 3. Mosher's acid - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (-)- | C10H9F3O3 | CID 6992788 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of Fluorination on the Biological Activity of Organic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[1][2] This technical guide provides an in-depth exploration of the biological activities of fluorinated organic compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Fluorination can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profiles. Key effects include:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond (approximately 116 kcal/mol compared to 99 kcal/mol for a C-H bond) makes it more resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This can increase a drug's half-life and bioavailability.

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[1]

-

Modulation of Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the specific structural context, allowing for fine-tuning of a molecule's ability to cross biological membranes.[1]

-

Altered pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.[2]

This guide will delve into specific examples of fluorinated compounds across various therapeutic and agricultural applications, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of a selection of fluorinated organic compounds, categorized by their primary biological target or application.

Table 1: Anticancer Activity of Fluorinated Compounds

| Compound | Target/Cell Line | Assay | IC50 (µM) | Reference(s) |

| Fluorinated Chalcone Derivative | HepG2 (Liver Cancer) | MTT Assay | 4.23 | [3] |

| Trametinib (MEK Inhibitor) | BRAF V600E mutant melanoma cells | Proliferation Assay | 0.0001 - 0.0002 | [4][5] |

| Fluorinated Artemisinin Derivative | MCF-7 (Breast Cancer) | MTT Assay | 2.1 | [6] |

| 5-Fluorouracil | Thymidylate Synthase | Enzyme Inhibition | Varies by cell line | [7] |

Table 2: Antiviral Activity of Fluorinated Compounds

| Compound | Virus | Cell Line | Assay | EC50 (µM) | Reference(s) |

| Emtricitabine (FTC) | HIV-1 | T-cell lines | HIV-1 Replication | 0.009 - 1.5 | [8] |

| Sofosbuvir | Hepatitis C Virus (HCV) | Huh-7 | HCV Replicon | 0.014 - 0.11 | [8] |

| Clevudine (L-FMAU) | Hepatitis B Virus (HBV) | HepAD38 | HBV Replication | 0.11 | [8] |

| GRL-08513 | HIV-1 | MT-2 | MTT Assay | 0.0001 | [1] |

| GRL-08613 | HIV-1 | MT-2 | MTT Assay | 0.0002 | [1] |

Table 3: Activity of Fluorinated Compounds on GPCRs and Ion Channels

| Compound | Target | Assay Type | IC50/EC50/Ki (nM) | Reference(s) |

| Pergolide | Dopamine D1 Receptor | Radioligand Binding (Ki) | Varies by study | [9] |

| Pergolide | Dopamine D2 Receptor | Radioligand Binding (Ki) | Varies by study | [9] |

| Pergolide | Dopamine D3 Receptor | Radioligand Binding (Ki) | Varies by study | [9] |

| Flufenamic acid | Non-selective cation channels | Electrophysiology | 10,000 - 1,000,000 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated organic compounds.

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability and cytotoxicity.[6]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (fluorinated compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[11]

Materials:

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound (fluorinated compound)

-

Internal standard

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare an incubation mixture containing the liver microsomes (e.g., 0.5 mg/mL protein concentration) and the fluorinated test compound (e.g., 1 µM) in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture. This is considered time zero (t=0).

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Radioligand Binding Assay for GPCRs

This protocol describes a competitive binding assay to determine the affinity (Ki) of a fluorinated compound for a G protein-coupled receptor.[9][12]

Materials:

-

Cell membrane preparation expressing the target GPCR

-

Radiolabeled ligand specific for the target receptor

-

Unlabeled test compound (fluorinated compound)

-

Assay buffer

-

Wash buffer

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the GPCR of interest through homogenization and differential centrifugation.[9]

-

Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:

-

Total Binding: Membrane preparation, radiolabeled ligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

-

Competition: Membrane preparation, radiolabeled ligand, and varying concentrations of the fluorinated test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication in research. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to the biological activities of fluorinated compounds.

MAPK Signaling Pathway and Inhibition by Trametinib

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14] Dysregulation of this pathway is a hallmark of many cancers. Trametinib is a fluorinated, highly selective, allosteric inhibitor of MEK1 and MEK2, key kinases in this pathway.[4][5]

Experimental Workflow for High-Throughput Screening (HTS) of Fluorinated Compounds

High-throughput screening is a crucial process in drug discovery for identifying active compounds from large libraries. The following workflow illustrates a typical HTS process for evaluating a library of fluorinated compounds.

Logical Relationship in Fluorination for Enhanced Metabolic Stability

This diagram illustrates the rationale behind using fluorination to block metabolic "soft spots" in a drug candidate.

Conclusion

The incorporation of fluorine into organic compounds is a powerful and versatile strategy in modern drug discovery and development. By judiciously leveraging the unique properties of fluorine, researchers can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of lead compounds. This technical guide has provided a comprehensive overview of the biological activities of fluorinated organic compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. As our understanding of the intricate effects of fluorination continues to grow, and as new synthetic methodologies for introducing fluorine become available, the impact of fluorinated compounds on medicine and agriculture is poised to expand even further.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of High-Throughput Experimentation Approaches for Rapid Radiochemical Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow chemistry as a tool for high throughput experimentation - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00129C [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Research on Mosher's Acid and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), widely known as Mosher's acid. Developed in 1969 by James A. Dale, David L. Dull, and Harry S. Mosher at Stanford University, this chiral derivatizing agent revolutionized the determination of enantiomeric composition and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This guide provides a detailed overview of the early synthesis, resolution, and application of Mosher's acid, complete with experimental protocols and quantitative data from the seminal literature.

Core Principles of the Mosher Method

The Mosher method is predicated on the conversion of a pair of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers by reaction with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride).[2] These resulting diastereomeric esters or amides possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[2] The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the enantiomeric excess (ee) by integrating the signals corresponding to each diastereomer.[2]

A key aspect of Mosher's method is the predictable shielding effect of the phenyl group in the Mosher's acid moiety. This allows for the assignment of the absolute configuration of the chiral alcohol or amine based on the differences in chemical shifts (Δδ = δS - δR) between the diastereomers formed with (S)- and (R)-Mosher's acid.

Synthesis and Resolution of Mosher's Acid

The early research detailed a practical synthesis and a reliable method for the resolution of racemic Mosher's acid.

Synthesis of Racemic α-Methoxy-α-trifluoromethylphenylacetic Acid

The original synthesis of racemic Mosher's acid involved the reaction of the Grignard reagent of α-bromo-2,2,2-trifluoroethylbenzene with methyl chloroformate, followed by methylation. A more convenient preparation starts from 2,2,2-trifluoroacetophenone.

Experimental Protocol: A Convenient Preparation of (±)-α-Methoxy-α-trifluoromethylphenylacetic Acid

This method, while published later, represents a more efficient synthesis. A vinylation, methylation, and subsequent ozonolysis/oxidation sequence starting from 2,2,2-trifluoroacetophenone can produce racemic Mosher's acid in an overall yield of greater than 80%.

Resolution of Racemic α-Methoxy-α-trifluoromethylphenylacetic Acid

The resolution of the racemic acid was a critical step in its development as a chiral derivatizing agent. This was achieved by fractional crystallization of the diastereomeric salts formed with an optically active amine, such as (+)-amphetamine or (-)-α-phenylethylamine.

Experimental Protocol: Resolution of (±)-α-Methoxy-α-trifluoromethylphenylacetic Acid

A solution of the racemic acid in a suitable solvent (e.g., acetone-hexane) is treated with a half-equivalent of the resolving agent (e.g., (-)-α-phenylethylamine). The less soluble diastereomeric salt is allowed to crystallize. Several recrystallizations are typically required to achieve high optical purity. The resolved acid is then liberated by treatment with a stronger acid, such as hydrochloric acid, followed by extraction.

Quantitative Data from Early Studies

The following tables summarize key quantitative data from the early publications on Mosher's acid, demonstrating its properties and the effectiveness of the method.

| Compound | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |

| (±)-Mosher's Acid | 88-89 | - |

| (+)-Mosher's Acid | 64-66 | +70.5° (c 1.58, CH3OH) |

| (-)-Mosher's Acid | 64-66 | -70.5° (c 1.58, CH3OH) |

| (-)-α-Phenylethylamine Salt of (+)-Acid | 179-180 | +38.7° (c 1.14, CH3OH) |

| (-)-α-Phenylethylamine Salt of (-)-Acid | 158-159 | -12.9° (c 1.17, CH3OH) |

Table 1: Physical Properties of Mosher's Acid and its Diastereomeric Salts

The enantiomeric purity of alcohols and amines was determined by analyzing the NMR spectra of their corresponding Mosher's esters and amides. The chemical shift differences of specific protons in the diastereomeric derivatives were key to this analysis.

| Alcohol/Amine | Derivative | Observed Proton | Chemical Shift Difference (Δδ in ppm) |

| 2-Butanol | Ester | CH3 | 0.04 |

| 1-Phenylethanol | Ester | CH3 | 0.07 |

| Amphetamine | Amide | CH3 | 0.11 |

| α-Phenylethylamine | Amide | CH3 | 0.08 |

Table 2: Representative ¹H NMR Chemical Shift Differences in Diastereomeric Mosher's Derivatives

Experimental Protocols for Derivatization

The formation of Mosher's esters and amides is a straightforward process, typically involving the reaction of the chiral alcohol or amine with Mosher's acid chloride.

Preparation of Mosher's Acid Chloride

The acid chloride is the more reactive form of the reagent and is prepared by treating the acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

Experimental Protocol: Preparation of (R)-(+)- or (S)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl Chloride

A solution of the resolved Mosher's acid in an inert solvent (e.g., benzene or carbon tetrachloride) is treated with an excess of thionyl chloride. The mixture is refluxed until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the acid chloride, which is often used without further purification.

Formation of Mosher's Esters and Amides

The derivatization is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

Experimental Protocol: General Procedure for the Preparation of Diastereomeric Mosher's Esters and Amides